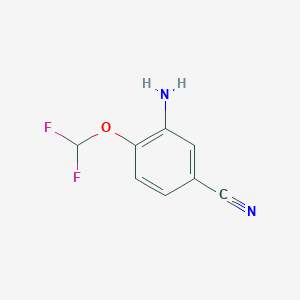

3-Amino-4-(difluoromethoxy)benzonitrile

Description

BenchChem offers high-quality 3-Amino-4-(difluoromethoxy)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4-(difluoromethoxy)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-4-(difluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2O/c9-8(10)13-7-2-1-5(4-11)3-6(7)12/h1-3,8H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQCKWIKOZPSOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211578-67-4 | |

| Record name | 3-amino-4-(difluoromethoxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Amino-4-(difluoromethoxy)benzonitrile chemical structure and properties

An In-depth Technical Guide to 3-Amino-4-(difluoromethoxy)benzonitrile

Introduction: A Versatile Fluorinated Building Block

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of molecular design. The difluoromethoxy group (-OCHF₂) is of particular interest, serving as a metabolically stable, lipophilic bioisostere for hydroxyl or methoxy groups. 3-Amino-4-(difluoromethoxy)benzonitrile emerges as a significant building block, offering a unique convergence of three key functional groups on a single aromatic scaffold: a nucleophilic amino group, a versatile nitrile, and the modulating difluoromethoxy moiety. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals. The strategic placement of these functional groups creates a platform for diverse chemical transformations, making it a valuable intermediate for constructing complex molecular architectures for novel therapeutics and advanced materials.[1]

PART 1: Molecular Structure and Physicochemical Properties

The foundation of a molecule's utility lies in its structure and inherent properties. The arrangement of the amino, difluoromethoxy, and cyano groups on the benzene ring dictates its reactivity, solubility, and electronic characteristics.

Chemical Structure

The IUPAC name for this compound is 3-amino-4-(difluoromethoxy)benzonitrile. Its structure is characterized by a 1,2,4-trisubstituted benzene ring.

Caption: Retrosynthetic pathway for the target molecule.

Hypothetical Experimental Protocol

This protocol details a plausible multi-step synthesis. Causality : We begin with nitration, as the hydroxyl group is a strong ortho-, para-director, ensuring the nitro group is introduced at the desired position. This is followed by difluoromethylation of the more acidic phenolic hydroxyl group. The final step is a standard, high-yielding reduction of the nitro group.

Step 1: Nitration of 4-Hydroxybenzonitrile

-

Setup : In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 4-hydroxybenzonitrile (1.0 eq) in concentrated sulfuric acid at 0 °C.

-

Reagent Addition : Prepare a nitrating mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, ensuring the internal temperature does not exceed 5 °C. The low temperature is critical to prevent over-nitration and side reactions.

-

Reaction : Stir the mixture at 0-5 °C for 2-3 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup : Carefully pour the reaction mixture onto crushed ice. The product, 3-nitro-4-hydroxybenzonitrile, will precipitate. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Difluoromethylation of 3-Nitro-4-hydroxybenzonitrile

-

Setup : To a high-pressure reaction vessel, add 3-nitro-4-hydroxybenzonitrile (1.0 eq), a suitable base such as potassium carbonate (2.0 eq), and a polar aprotic solvent like DMF or acetonitrile.

-

Reagent Addition : Seal the vessel and introduce chlorodifluoromethane (CHClF₂) gas or a suitable difluoromethylating agent (e.g., sodium chlorodifluoroacetate).

-

Reaction : Heat the mixture to 80-100 °C. The reaction is performed under pressure and requires careful monitoring. The base deprotonates the phenol, forming a phenoxide that acts as a nucleophile to displace the chloride from the difluoromethyl source.

-

Workup : After cooling and venting, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude 3-nitro-4-(difluoromethoxy)benzonitrile by column chromatography.

Step 3: Reduction of 3-Nitro-4-(difluoromethoxy)benzonitrile

-

Setup : Dissolve the nitro compound (1.0 eq) in ethanol or methanol.

-

Catalyst Addition : Add a catalyst such as palladium on carbon (Pd/C, 5-10 mol%) or use a reducing agent like tin(II) chloride (SnCl₂) in concentrated HCl. [2]3. Reaction : For catalytic hydrogenation, subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature until the starting material is consumed. For SnCl₂ reduction, heat the mixture at reflux.

-

Workup : For hydrogenation, filter the reaction through Celite to remove the catalyst and concentrate the filtrate. For SnCl₂ reduction, basify the acidic solution with NaOH or NaHCO₃ to precipitate tin salts and extract the product with an organic solvent. The crude product can be purified by recrystallization or column chromatography to yield pure 3-Amino-4-(difluoromethoxy)benzonitrile.

PART 3: Spectroscopic and Analytical Profile

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section outlines the expected spectroscopic data, based on established principles and data from analogous structures. [3][4]

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic region (δ 6.8-7.5 ppm): Three protons exhibiting complex splitting patterns (doublets and doublet of doublets).- Difluoromethoxy proton (δ 6.5-7.5 ppm): A characteristic triplet due to coupling with the two fluorine atoms (²JH-F ≈ 70-75 Hz).- Amino protons (δ 4.0-5.5 ppm): A broad singlet, which may exchange with D₂O. |

| ¹³C NMR | - Aromatic carbons (δ 100-160 ppm): Six distinct signals.- Nitrile carbon (δ 115-120 ppm).- Difluoromethoxy carbon (δ 110-120 ppm): A triplet due to one-bond coupling with fluorine (¹JC-F ≈ 240-260 Hz). |

| ¹⁹F NMR | A single signal, likely a doublet due to coupling with the methine proton (²JF-H ≈ 70-75 Hz). |

| IR Spectroscopy | - N-H stretches (amino): Two sharp peaks around 3350-3450 cm⁻¹.- Aromatic C-H stretch: ~3050 cm⁻¹.- C≡N stretch (nitrile): A strong, sharp peak around 2220-2240 cm⁻¹.<[5]br>- C-O-C stretch (ether): ~1250 cm⁻¹.- C-F stretches: Strong absorptions in the 1000-1100 cm⁻¹ region. |

| Mass Spec (ESI+) | - Molecular Ion Peak [M+H]⁺ at m/z 185.05. |

Analytical Workflow for Quality Control

A self-validating system for confirming the successful synthesis and purity of each batch is crucial.

Caption: A comprehensive analytical workflow for quality control.

PART 4: Reactivity and Applications

The synthetic value of 3-Amino-4-(difluoromethoxy)benzonitrile lies in the orthogonal reactivity of its functional groups, allowing for selective transformations.

Key Chemical Transformations

-

Amino Group (-NH₂) : Acts as a potent nucleophile and a directing group. It can be readily acylated to form amides, alkylated, or undergo diazotization to be converted into a wide range of other functional groups (e.g., -OH, -halogens).

-

Nitrile Group (-C≡N) : Can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide. Alternatively, it can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like LiAlH₄.

-

Aromatic Ring : The electron-donating amino and difluoromethoxy groups activate the ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the C5 position.

Caption: Key reactions of the core functional groups.

Applications in Research and Development

This molecule is not an end-product but a strategic intermediate. Its value is realized in its ability to access complex, high-value molecules.

-

Drug Discovery : As a fluorinated building block, it is highly valuable for lead optimization in medicinal chemistry. The benzonitrile moiety is a known pharmacophore in many enzyme inhibitors. [1]The difluoromethoxy group can enhance metabolic stability, improve cell permeability, and modulate pKa, all critical parameters in drug design. It is a prime candidate for synthesizing inhibitors of kinases, proteases, and other enzymes implicated in oncology, immunology, and neurological disorders. [1][6][7]

-

Agrochemicals : Similar to pharmaceuticals, the development of new pesticides and herbicides benefits from fluorinated intermediates that can lead to more potent and environmentally stable active ingredients.

-

Materials Science : Benzonitrile derivatives can exhibit unique electronic and photophysical properties. [8]This molecule could serve as a precursor for novel organic light-emitting diodes (OLEDs), sensors, or other functional materials where fine-tuning of electronic properties is required.

PART 5: Safety and Handling

As with any laboratory chemical, proper handling is paramount to ensure safety. The following information is based on data for structurally related compounds. [9][10][11]

-

Hazard Identification :

-

Handling and Personal Protective Equipment (PPE) :

-

Work in a well-ventilated area or a chemical fume hood. [11][12] * Wear standard PPE: safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile). [11][13] * Avoid breathing dust. Use proper weighing and transfer techniques to minimize dust generation. [11][14] * Wash hands thoroughly after handling. [13][15]

-

-

Storage :

-

Disposal :

References

-

PubChem. (n.d.). 3-Amino-4-fluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

precisionFDA. (n.d.). 3-((R)-AMINO(3-AMINO-4-FLUOROPHENYL)METHYL)BENZONITRILE, (2S,3S)-2,3-DIHYDROXYBUTANEDIOATE. U.S. Food and Drug Administration. Retrieved from [Link]

-

LookChem. (n.d.). 3-Amino-4-Nitrobenzonitrile Supplier & Manufacturer. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-4-methoxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2007). 3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 fluorobenzyl analogue of DASB: synthesis, in vitro binding, and in vivo biodistribution studies. National Library of Medicine. Retrieved from [Link]

- Google Patents. (n.d.). CA2341718A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile.

-

EASTFINE. (2025). The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing. Retrieved from [Link]

-

MDPI. (2024). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Retrieved from [Link]

-

Methylamine Supplier. (n.d.). 3-(Difluoromethoxy)Benzonitrile. Retrieved from [Link]

-

MDPI. (2021). Applications of Solution NMR in Drug Discovery. Retrieved from [Link]

-

NJ Department of Health. (n.d.). Benzonitrile - HAZARD SUMMARY. Retrieved from [Link]

- Google Patents. (n.d.). EP1107948A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile.

-

Chemsrc. (2025). CAS#:1809015-77-7 | 3-[(3-Amino-4-fluorophenyl)hydroxymethyl]benzonitrile. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. National Library of Medicine. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Informations Index. Retrieved from [Link]

-

ResearchGate. (n.d.). a) Chemical structure of benzonitrile derivatives b) FT‐IR absorption.... Retrieved from [Link]

- Patsnap. (2020). Preparation method of aminobenzonitrile.

-

BMRB. (n.d.). bmse000284 Benzonitrile at BMRB. Retrieved from [Link]

-

ChemRxiv. (n.d.). Multiplex chemical labeling of amino acids for protein footprinting structure assessment. Retrieved from [Link]

-

The University of Queensland. (n.d.). Benzonitrile | C7H5N | MD Topology | NMR | X-Ray - ATB. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

Sources

- 1. 3-Amino-4-(2-methoxyethoxy)benzonitrile | 1153484-62-8 | Benchchem [benchchem.com]

- 2. 3-Amino-4-Nitrobenzonitrile Supplier & Manufacturer | Factory Price [nj-finechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. bmse000284 Benzonitrile at BMRB [bmrb.io]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing | EASTFINE [eastfine.net]

- 7. mdpi.com [mdpi.com]

- 8. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 9. 3-Amino-4-methoxybenzonitrile | C8H8N2O | CID 22452557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Amino-4-fluorobenzonitrile | C7H5FN2 | CID 15251694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. nj.gov [nj.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

- 16. 3-(Difluoromethoxy)Benzonitrile | High Purity Chemical Supplier in China | Properties, Applications & Safety Data [nj-finechem.com]

3-Amino-4-(difluoromethoxy)benzonitrile molecular weight and formula

Executive Summary

3-Amino-4-(difluoromethoxy)benzonitrile (CAS 1211578-67-4) is a specialized fluorinated aniline derivative utilized primarily as a pharmacophore building block in the synthesis of kinase inhibitors and phosphodiesterase (PDE) modulators.[1] Its structural significance lies in the difluoromethoxy (-OCHF₂) motif, which functions as a lipophilic hydrogen bond donor—a bioisostere for the methoxy group that offers improved metabolic stability and membrane permeability.

This guide details the physicochemical profile, synthetic architecture, and validation protocols for this compound, designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies.

Physicochemical Profile

The incorporation of the difluoromethyl group alters the electronic and steric landscape of the parent aniline. The following data establishes the baseline identity of the molecule.

Table 1: Core Molecular Specifications

| Property | Specification | Notes |

| IUPAC Name | 3-Amino-4-(difluoromethoxy)benzonitrile | |

| CAS Number | 1211578-67-4 | Verified Identifier [1] |

| Molecular Formula | C₈H₆F₂N₂O | |

| Molecular Weight | 184.14 g/mol | Monoisotopic Mass: 184.044 Da |

| Physical State | Solid (Off-white to pale brown) | Typical crystalline form |

| Solubility | DMSO, Methanol, Ethyl Acetate | Low solubility in water |

| pKa (Calculated) | ~3.5 (Aniline nitrogen) | Reduced basicity due to electron-withdrawing -CN and -OCHF₂ |

| Lipophilicity (cLogP) | ~1.9 | Higher than methoxy analog (~1.[1][2][3]4) |

Synthetic Architecture & Causality

The synthesis of 3-Amino-4-(difluoromethoxy)benzonitrile requires a strategy that ensures regioselective amination ortho to the difluoromethoxy group. The most robust pathway employs a Nitration-Reduction sequence on a pre-functionalized difluoromethoxy core.

Retrosynthetic Logic

-

Challenge: Direct difluoromethylation of 3-amino-4-hydroxybenzonitrile is chemically risky due to potential N-alkylation side reactions.

-

Solution: Install the difluoromethoxy group before the amine.

-

Regiocontrol: The -OCHF₂ group is an ortho/para director, while the -CN group is a meta director. Nitration of 4-(difluoromethoxy)benzonitrile is synergistically directed to the 3-position by both substituents.

Step-by-Step Protocol

Step 1: Difluoromethylation

Precursor: 4-Hydroxybenzonitrile Reagent: Sodium chlorodifluoroacetate (ClCF₂CO₂Na) or Chlorodifluoromethane (Freon 22 - gas phase, less common now due to regulation).

-

Mechanism: Generation of difluorocarbene (:CF₂) in situ, which inserts into the O-H bond.

-

Protocol: Dissolve 4-hydroxybenzonitrile in DMF with K₂CO₃ (1.5 eq). Heat to 100°C. Add ClCF₂CO₂Na (2.0 eq) portion-wise to control CO₂ evolution.

-

Critical Control Point: Anhydrous conditions are vital to prevent hydrolysis of the carbene to CO and HF.

Step 2: Regioselective Nitration

Intermediate: 4-(Difluoromethoxy)benzonitrile Reagent: HNO₃ / H₂SO₄

-

Protocol: Cool intermediate in H₂SO₄ to 0°C. Add fuming HNO₃ dropwise.

-

Causality: The reaction must be kept <10°C to prevent hydrolysis of the nitrile group to an amide. The nitro group installs exclusively at position 3.

Step 3: Chemoselective Reduction

Intermediate: 3-Nitro-4-(difluoromethoxy)benzonitrile Reagent: Iron powder / NH₄Cl (Bechamp reduction) or H₂ / Pd-C.

-

Protocol: Reflux nitro intermediate in Ethanol/Water (4:1) with Fe powder (5 eq) and NH₄Cl (cat).

-

Why Iron? Catalytic hydrogenation (Pd/C) carries a risk of reducing the nitrile (-CN) to a benzylamine or de-fluorinating the OCHF₂ group. Iron is chemoselective for the nitro group.

Synthetic Pathway Diagram

Figure 1: Optimized synthetic route ensuring regioselectivity and functional group tolerance.

Structural Validation (Self-Validating System)

To ensure the identity of the synthesized material, the following analytical signatures must be confirmed. The difluoromethoxy triplet is the primary diagnostic signal.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Diagnostic Value |

| 7.00 - 7.40 | Triplet ( | 1H | -OCHF₂ | Critical Identity Marker. The large geminal H-F coupling confirms the difluoromethyl group. |

| 6.90 - 7.10 | Doublet | 1H | Ar-H (C5) | Ortho to OCHF₂; shielded by amine. |

| 6.95 | Doublet of Doublets | 1H | Ar-H (C6) | Meta coupling to C2, Ortho to C5. |

| 7.15 | Doublet (small J) | 1H | Ar-H (C2) | Meta coupling to C6. |

| 5.40 | Broad Singlet | 2H | -NH₂ | Exchangeable with D₂O. |

Mass Spectrometry (LC-MS)

-

Ionization: Electrospray Ionization (ESI+).

-

Target Ion: [M+H]⁺ = 185.15 m/z.

-

Fragmentation: Loss of HF (M-20) or loss of OCHF₂ radical may be observed in MS/MS.

Application in Drug Design

The 3-Amino-4-(difluoromethoxy)benzonitrile scaffold is not merely a passive intermediate; it is an active modulator of physicochemical properties in drug discovery.

The "Lipophilic Hydrogen Bond Donor" Effect

Unlike a methoxy group (-OCH₃), the difluoromethoxy group (-OCHF₂) contains a specific proton that is sufficiently acidic (due to the electron-withdrawing fluorines) to act as a weak hydrogen bond donor (HBD).

-

Bioisosterism: It serves as a bioisostere for phenols (-OH) or thiols (-SH) but without the metabolic liability of rapid glucuronidation.

-

Conformational Lock: The O-CF₂H bond often adopts an orthogonal conformation relative to the ring to minimize dipole repulsion, potentially locking the bioactive conformation of the inhibitor [2].

Decision Logic for Scaffold Selection

Figure 2: Strategic selection of the difluoromethoxy motif for optimizing drug-like properties.

References

-

BLD Pharm. (2025). Product Catalog: 3-Amino-4-(difluoromethoxy)benzonitrile (CAS 1211578-67-4).[1] Retrieved from

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797-804. Retrieved from

-

PubChemLite. (2025).[2] Compound Summary: 3-amino-4-(difluoromethoxy)benzonitrile.[1][3][4] Retrieved from

-

Organic Syntheses. (2011). A Safe and Practical Procedure for the Difluoromethylation of Phenols. Org. Synth. 2011, 88, 168-180. Retrieved from

Sources

- 1. 1402665-36-4|2-Amino-4-(difluoromethoxy)benzonitrile|BLD Pharm [bldpharm.com]

- 2. 3-Aminobenzonitrile | C7H6N2 | CID 16702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 3-amino-4-(difluoromethoxy)benzonitrile (C8H6F2N2O) [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - 3-amino-4-(difluoromethoxy)benzonitrile (C8H6F2N2O) [pubchemlite.lcsb.uni.lu]

The Difluoromethoxy Group (OCF₂H): A Modern Bioisostere for Advanced Drug Design

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become an indispensable tool in modern medicinal chemistry for optimizing molecular properties and enhancing therapeutic profiles. Among the array of fluorinated motifs, the difluoromethoxy group (OCF₂H) has emerged as a uniquely versatile bioisostere. It offers a nuanced combination of moderate lipophilicity, metabolic stability, and a rare hydrogen bond donor capability. This guide provides a comprehensive technical overview of the OCF₂H group, detailing its fundamental physicochemical properties, strategic applications as a bioisostere, validated synthetic protocols for its introduction, and its successful implementation in marketed drugs. This document serves as a resource for researchers and scientists aiming to leverage the distinct advantages of the difluoromethoxy group in the design of next-generation therapeutics.

The Unique Physicochemical Profile of the Difluoromethoxy Group

The utility of the difluoromethoxy group stems from a unique and often intermediate set of physicochemical properties when compared to its more common bioisosteric counterparts, such as the methoxy (-OCH₃), trifluoromethoxy (-OCF₃), and hydroxyl (-OH) groups. This distinct profile allows medicinal chemists to fine-tune molecular characteristics with a high degree of control.[1]

A Comparative Analysis of Key Properties

The strategic decision to incorporate an OCF₂H group is best understood by comparing its properties against other common functional groups. These properties are not absolute and can be influenced by the local molecular environment, but the general trends provide a strong basis for rational drug design.[2][3]

| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) | Hydroxyl (-OH) | Thiol (-SH) |

| Lipophilicity (Hansch π) | -0.02 | +0.45 to +0.65 | +1.04 | -0.67 | +0.39 |

| Electronic Effect (Hammett σp) | -0.27 (Donating) | +0.14 (Weakly Withdrawing) | +0.35 (Withdrawing) | -0.37 (Donating) | +0.15 (Weakly Withdrawing) |

| Hydrogen Bond (H-Bond) Capability | H-Bond Acceptor | H-Bond Acceptor & Weak Donor | H-Bond Acceptor | H-Bond Donor & Acceptor | H-Bond Donor & Acceptor |

| Metabolic Stability (vs. O-dealkylation) | Labile | Highly Robust | Highly Robust | Prone to Glucuronidation | Prone to Oxidation |

| Conformation | Coplanar with aryl ring | Orthogonal to aryl ring | Orthogonal to aryl ring | N/A | N/A |

Note: The values presented are representative and serve to illustrate general trends.[2][4]

The "Lipophilic Hydrogen Bond Donor": A Paradigm in Bioisosterism

A defining feature of the OCF₂H group is its capacity to act as a weak hydrogen bond donor.[5] The two highly electronegative fluorine atoms polarize the C-H bond, rendering the hydrogen atom sufficiently acidic to engage in hydrogen bonding interactions with biological targets.[2] This characteristic is not observed in the methoxy or trifluoromethoxy groups.[1]

This dual nature—being both lipophilic and a hydrogen bond donor—is a rare and powerful combination in drug design. It allows the OCF₂H group to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, often maintaining or improving binding affinity while simultaneously increasing lipophilicity and, crucially, enhancing metabolic stability.[3][6] Studies using Abraham's solute ¹H NMR analysis have determined the hydrogen bond acidity parameter (A) for the OCF₂H group to be in the range of 0.085–0.126, similar to that of anilines and thiophenols, though weaker than a phenolic hydroxyl group.[3][7]

Strategic Applications: Bioisosteric Replacement Scenarios

The decision to employ the OCF₂H group is driven by the need to solve specific drug design challenges, primarily related to metabolic liabilities and the fine-tuning of molecular properties for optimal target engagement and pharmacokinetics.

Bioisostere for the Methoxy Group: Enhancing Metabolic Stability

A primary application of the difluoromethoxy group is as a replacement for a metabolically labile methoxy group.[2] Methoxy groups, particularly on aromatic rings, are highly susceptible to oxidative O-demethylation by cytochrome P450 (CYP450) enzymes, often representing a major metabolic hotspot that leads to rapid clearance and poor bioavailability.[2][8]

Causality: The substitution of hydrogen atoms with fluorine to create the OCF₂H group introduces strong C-F bonds (bond dissociation energy ~485 kJ/mol) in place of weaker C-H bonds (~414 kJ/mol).[9] This significantly increases the energy barrier for oxidative metabolism, effectively "blocking" the O-demethylation pathway and leading to a longer plasma half-life and improved drug exposure.[2][9]

Bioisostere for Hydroxyl and Thiol Groups: A Robust Mimic

The OCF₂H group's ability to act as a hydrogen bond donor makes it a suitable replacement for hydroxyl and thiol groups.[5] While -OH and -SH groups are often critical for target binding through hydrogen bonding, they are also frequently sites of metabolic conjugation (e.g., glucuronidation, sulfation) or oxidation, leading to rapid elimination.

Causality: By replacing an -OH or -SH group with OCF₂H, the key hydrogen bond donating interaction can be preserved, while the primary site of metabolic conjugation is eliminated.[1] This can dramatically improve the metabolic stability and half-life of a drug candidate without sacrificing its binding potency.[10]

Synthetic Methodologies: Introducing the OCF₂H Moiety

The accessibility of the difluoromethoxy group has been greatly enhanced by the development of reliable synthetic methods. The most common approach for synthesizing aryl difluoromethyl ethers is the O-difluoromethylation of phenols via a difluorocarbene intermediate.[11]

General Workflow for O-Difluoromethylation

The general process involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then traps an electrophilic difluorocarbene (:CF₂) species generated in situ.[12]

Detailed Experimental Protocol: O-Difluoromethylation using Sodium Chlorodifluoroacetate

This protocol describes a robust and widely used procedure for the synthesis of an aryl difluoromethyl ether from a corresponding phenol.[2][12]

Materials:

-

Phenol (1.0 eq)

-

Sodium chlorodifluoroacetate (ClCF₂CO₂Na) (2.0 - 3.0 eq)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

Setup: To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq), potassium carbonate (2.0 eq), and DMF.

-

Reagent Addition: Add sodium chlorodifluoroacetate (2.5 eq) to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to 90-110 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the mixture to room temperature. Quench the reaction by slowly adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired aryl difluoromethyl ether.

Self-Validation: The success of the reaction is confirmed by the disappearance of the phenol starting material and the appearance of a new, typically more lipophilic, product spot on TLC. Final product identity and purity are confirmed by ¹H NMR, ¹⁹F NMR, and mass spectrometry, with the characteristic triplet for the OCF₂H proton (~6.5-7.5 ppm, J ≈ 74 Hz) being a key diagnostic signal.

Case Studies: The OCF₂H Group in Marketed Drugs

The value of the difluoromethoxy group is demonstrated by its presence in several successful FDA-approved drugs.

Pantoprazole (Protonix®)

Pantoprazole is a proton pump inhibitor used to treat gastroesophageal reflux disease (GERD). The difluoromethoxy group on the benzimidazole core is essential for its mechanism of action and chemical stability.[2]

-

Role of OCF₂H: The electron-withdrawing nature of the OCF₂H group modulates the pKa of the benzimidazole nitrogen atoms. This is critical for the drug's accumulation in the acidic environment of parietal cells and its subsequent conversion to the active sulfenamide form, which irreversibly inhibits the H⁺/K⁺-ATPase proton pump. The group also imparts significant metabolic stability.[2]

Roflumilast (Daliresp®)

Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor for the treatment of chronic obstructive pulmonary disease (COPD).[2]

-

Role of OCF₂H: In Roflumilast, the difluoromethoxy group replaces a methoxy group found in earlier lead compounds. This substitution was a key optimization step, effectively blocking the primary route of metabolism (O-demethylation) and significantly improving the drug's pharmacokinetic profile. This enhancement in metabolic stability allows for once-daily dosing.[2] The group's electronic properties also contribute to the high-affinity binding to the PDE4 enzyme.

Conclusion and Future Outlook

The difluoromethoxy group is a powerful and versatile tool in the medicinal chemist's arsenal.[1] Its unique combination of moderate lipophilicity, robust metabolic stability, and hydrogen bond donating capability provides a multifaceted strategy for overcoming common challenges in drug discovery, such as poor pharmacokinetics and metabolic liabilities.[2] The successful application of the OCF₂H group in drugs like pantoprazole and roflumilast validates its utility and importance.

Future advancements will likely focus on the development of new and more efficient synthetic methodologies for introducing the OCF₂H moiety, particularly into complex and aliphatic scaffolds.[11] As our understanding of drug-target interactions becomes more sophisticated, the ability of the difluoromethoxy group to act as a nuanced conformational and electronic modulator will continue to be exploited in the rational design of safer and more effective medicines.

References

-

BenchChem. The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. 1

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. 9

-

Lee, J. W., & Lee, K. N. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. 11

-

BenchChem. The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. 2

-

Zafrani, Y., Yeffet, D., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.

-

ResearchGate. The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. 13

-

PubMed. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept.

-

ICS82 Abstract Submission Form. The Difluoromethyl Bioisoster. Is it Always a “Lipophilic Hydrogen Bond Donor”? 7

-

Alfa Chemistry. Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. 5

-

Purohit, R., et al. (2019). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. PMC. 8

-

Semantic Scholar. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept.

-

Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC.

-

Ishii, A. (2020). Syntheses of fluorine-containing heterocyclic compounds via direct and indirect methods using difluorocarbenes. J-STAGE.

-

Goldberg, F. W., et al. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.

-

BenchChem. A Comparative Guide to the Influence of Trifluoromethoxy vs. Methoxy Groups on Aromatic Ring Activation. 14

-

Organic Syntheses. Difluoromethylation of Phenols.

-

Alfa Chemistry. Difluoromethyl.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Difluoromethyl Bioisoster. Is it Always a “Lipophilic Hydrogen Bond Donor”? - ICS82 Abstract Submission Form [program.eventact.com]

- 8. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to 3-Amino-4-(difluoromethoxy)benzonitrile: Sourcing, Synthesis, and Application Context

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-(difluoromethoxy)benzonitrile is a fluorinated organic building block of significant interest in medicinal chemistry and materials science. The incorporation of the difluoromethoxy (-OCHF₂) group can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target-binding interactions, making it a valuable bioisostere for hydroxyl or methoxy groups. This guide provides a comprehensive technical overview for researchers, addressing the current supplier landscape, contextual pricing analysis based on structural analogs, a plausible synthetic pathway, and essential safety and handling protocols. By synthesizing data from chemical suppliers, scientific literature, and patent filings, this document serves as a practical resource for the procurement and utilization of this specialized reagent.

Introduction to 3-Amino-4-(difluoromethoxy)benzonitrile

Chemical Identity and Properties

3-Amino-4-(difluoromethoxy)benzonitrile is a substituted benzonitrile featuring an amine, a nitrile, and a difluoromethoxy group. This unique combination of functional groups makes it a versatile intermediate for further chemical elaboration.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂N₂O | [1] |

| Monoisotopic Mass | 184.04482 Da | [1] |

| IUPAC Name | 3-amino-4-(difluoromethoxy)benzonitrile | |

| InChI Key | JBQCKWIKOZPSOD-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC(=C(C=C1C#N)N)OC(F)F | [1] |

| Predicted XlogP | 1.9 | [1] |

The Strategic Role of the Difluoromethoxy Group in Drug Discovery

The difluoromethoxy moiety is a critical structural motif in modern drug design. Its utility stems from the unique electronic and steric properties imparted by the geminal fluorine atoms. In pharmaceuticals, the difluoromethylene unit can serve as a bioisosteric replacement for carbonyl groups, sulfonyl groups, or ether oxygen atoms.[2] This substitution can lead to:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, often increasing the half-life of a drug candidate.[2]

-

Modulated Lipophilicity: The -OCHF₂ group can fine-tune a molecule's lipophilicity (LogP), which is crucial for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Improved Target Binding: The electronegativity of fluorine atoms can lead to favorable electrostatic interactions, such as hydrogen bonding or dipole-dipole interactions, within a protein's active site, potentially increasing binding affinity and potency.[2]

The Utility of the Aminobenzonitrile Scaffold

The aminobenzonitrile framework is a cornerstone in the synthesis of a wide array of biologically active molecules.[3] Over 30 nitrile-containing pharmaceuticals are currently prescribed for a diverse range of indications.[4] The nitrile group is a versatile functional handle; it is relatively robust and not readily metabolized, yet it can act as a key hydrogen bond acceptor, mimicking the carbonyl group of amides or ketones in interactions with biological targets.[4] The amino group provides a convenient point for derivatization, allowing for the construction of amides, ureas, sulfonamides, and other functionalities to explore structure-activity relationships (SAR).[5]

Supplier Landscape and Price Analysis

Sourcing Intelligence for 3-Amino-4-(difluoromethoxy)benzonitrile

As of early 2026, 3-Amino-4-(difluoromethoxy)benzonitrile is not widely listed as a stock item by major chemical suppliers. This suggests it is a specialized building block that may require custom synthesis. Researchers seeking this compound are advised to contact custom synthesis providers or inquire with suppliers who specialize in fluorinated building blocks.

Commercially Available Structural Analogs and Price Benchmarking

For initial studies or as starting materials for synthesis, researchers often procure commercially available structural analogs. The pricing of these related compounds provides a valuable benchmark for estimating the potential cost of 3-Amino-4-(difluoromethoxy)benzonitrile. The cost is influenced by factors such as synthetic complexity, scale, and purity.

| Compound Name | CAS Number | Representative Supplier(s) | Purity | Quantity | Indicative Price (USD) |

| 4-Amino-3-(trifluoromethoxy)benzonitrile | 175278-23-6 | Thermo Scientific, Avantor | ≥97% | 1 g | $34.00[6] |

| 3-Amino-4-fluorobenzonitrile | 859855-53-1 | Fluorochem | >95% | 1 g | ~$6.00 (£5.00)[7] |

| 3-Amino-4-methylbenzonitrile | 60710-80-7 | Apollo Scientific, Accela Chembio | 98% | 5 g | ~$18.00 (£15.00)[8] |

| 4-Amino-3-(trifluoromethyl)benzonitrile | 327-74-2 | TCI, MilliporeSigma | >98% | 1 g | Varies |

| 2-Amino-4-(difluoromethoxy)benzonitrile | 1402665-36-4 | BLD Pharm | N/A | N/A | Inquiry[9] |

Note: Prices are subject to change and may vary by supplier and region. The prices listed are for reference purposes only.

Synthetic Strategies

Given the limited commercial availability, a reliable synthetic route is essential. A plausible synthesis can be designed based on established methodologies for analogous compounds, such as the preparation of 3-hydroxy-4-aminobenzonitrile and subsequent etherification.[10][11]

Proposed Retrosynthetic Analysis

The logical disconnection of the target molecule points towards 3-amino-4-hydroxybenzonitrile as a key intermediate. This intermediate can be subjected to a difluoromethoxylation reaction.

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Workflow

The forward synthesis involves the preparation of the phenolic precursor followed by the introduction of the difluoromethoxy group.

Caption: Proposed two-stage synthetic workflow.

Detailed Experimental Protocol (Conceptual)

This protocol is a conceptual adaptation based on established chemical principles and requires optimization in a laboratory setting.

Step 1: Synthesis of 4-Amino-3-hydroxybenzonitrile [11]

-

Cyanation: To a solution of 6-bromo-2(3H)-benzoxazolone (1.0 eq) in a suitable solvent like DMF, add copper(I) cyanide (CuCN, ~1.7 eq).

-

Heat the reaction mixture to approximately 150 °C for 6 hours under an inert atmosphere (e.g., nitrogen).

-

Cool the reaction to 100 °C and carefully add water and sodium cyanide (NaCN) to quench and dissolve copper salts.

-

Extract the product, 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbonitrile, with an organic solvent (e.g., ethyl acetate).

-

Hydrolysis: Treat the isolated intermediate with a strong base (e.g., potassium hydroxide) in an aqueous or alcoholic solution and heat to reflux to open the oxazolone ring.

-

Acidify the reaction mixture to precipitate the 4-amino-3-hydroxybenzonitrile product.

-

Purify the product by filtration and recrystallization.

Step 2: Difluoromethoxylation of 4-Amino-3-hydroxybenzonitrile

-

Reaction Setup: In a reaction vessel, dissolve 4-amino-3-hydroxybenzonitrile (1.0 eq) and a suitable base (e.g., potassium carbonate, 2.0 eq) in an aprotic polar solvent such as DMF.

-

Reagent Addition: Add a difluoromethylating agent, such as sodium 2-chloro-2,2-difluoroacetate, to the mixture. Alternatively, bubbling chlorodifluoromethane (Freon 22) gas through the solution can be employed, although this requires specialized equipment and safety precautions.

-

Reaction Conditions: Heat the mixture to an elevated temperature (e.g., 80-120 °C) and stir until TLC or LC-MS analysis indicates consumption of the starting material.

-

Workup and Purification: Cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield pure 3-amino-4-(difluoromethoxy)benzonitrile.

Safety and Handling

Hazard Assessment

Analogs such as 4-amino-3-(trifluoromethyl)benzonitrile and other aminobenzonitriles are classified with the following hazards:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[12][13]

-

Respiratory Irritation: May cause respiratory irritation.[12]

It is prudent to assume 3-amino-4-(difluoromethoxy)benzonitrile possesses a similar hazard profile.

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[15]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[15]

-

Spills: In case of a spill, absorb with an inert material and dispose of it in an approved waste container.

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14][16]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.[14] The compound is expected to be stable under recommended storage conditions.

Conclusion

3-Amino-4-(difluoromethoxy)benzonitrile represents a high-value building block for the synthesis of novel chemical entities in drug discovery and materials science. While its direct commercial availability is limited, this guide provides researchers with the necessary intelligence to navigate this challenge. By understanding the pricing of structural analogs, leveraging a plausible synthetic route, and adhering to strict safety protocols, scientific professionals can effectively incorporate this versatile compound into their research and development programs, paving the way for future innovations.

References

-

PubChem. 3-Amino-4-fluorobenzonitrile. Available from: [Link]

-

PubChemLite. 3-amino-4-(difluoromethoxy)benzonitrile. Available from: [Link]

- Google Patents. EP1107948A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile.

-

precisionFDA. 3-[(R)-Amino(3-amino-4-fluorophenyl)methyl]benzonitrile, (2S,3S)-2,3-dihydroxybutanedioate. Available from: [Link]

-

P212121 Store. 3-Amino-4-(benzylamino)benzonitrile. Available from: [Link]

-

MDPI. Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Available from: [Link]

- Google Patents. CA2341718A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile.

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. Available from: [Link]

-

Eureka | Patsnap. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Available from: [Link]

-

Journal of Materials Chemistry C. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Available from: [Link]

-

MDPI. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Available from: [Link]

-

Hemanshu Chemicals. 4 Amino Benzonitrile. Available from: [Link]

Sources

- 1. PubChemLite - 3-amino-4-(difluoromethoxy)benzonitrile (C8H6F2N2O) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 4-Amino-3-(trifluoromethoxy)benzonitrile, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. 60710-80-7 Cas No. | 3-Amino-4-methylbenzonitrile | Apollo [store.apolloscientific.co.uk]

- 9. 1402665-36-4|2-Amino-4-(difluoromethoxy)benzonitrile|BLD Pharm [bldpharm.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. EP1107948A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile - Google Patents [patents.google.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. 3-(Difluoromethoxy)Benzonitrile | High Purity Chemical Supplier in China | Properties, Applications & Safety Data [nj-finechem.com]

Advanced Safety & Handling Whitepaper: 3-Amino-4-(difluoromethoxy)benzonitrile

Executive Summary & Chemical Identity

3-Amino-4-(difluoromethoxy)benzonitrile (CAS: 1211578-67-4) is a highly specialized, trifunctional aromatic intermediate utilized extensively in modern medicinal chemistry and agrochemical development. The molecule integrates three distinct pharmacophoric and reactive domains: a primary aniline (-NH₂), an electron-withdrawing nitrile (-CN), and a difluoromethoxy ether (-OCF₂H).

For researchers and drug development professionals, this compound presents a unique set of handling challenges. The synergistic effects of these functional groups not only dictate its synthetic utility but also its physicochemical behavior, dermal penetrability, and toxicological profile. This whitepaper transcends standard Safety Data Sheet (SDS) boilerplate, providing a mechanistically grounded, causality-driven guide to the safe handling, physicochemical profiling, and emergency management of this compound.

Physicochemical Profiling & Causality

To design effective containment and synthetic protocols, scientists must first understand the causality behind the compound's physical properties. The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design, specifically leveraged to modulate lipophilicity and block metabolically labile sites[1].

Quantitative Data Summary

| Property | Value | Mechanistic Causality / Impact |

| Molecular Formula | C₈H₆F₂N₂O | Defines the stoichiometric baseline for synthetic planning. |

| Molecular Weight | 184.14 g/mol | Low molecular weight facilitates rapid dermal and mucosal absorption. |

| Physical State | Solid (Crystalline/Powder) | Prone to aerosolization; requires stringent static control during weighing. |

| Lipophilicity (LogP) | ~2.1 - 2.5 (Estimated) | The -OCF₂H group increases lipophilicity compared to a standard methoxy group, enhancing membrane permeability and dermal absorption risk[2]. |

| H-Bond Donors | 2 (from -NH₂) | The -OCF₂H group can also act as a weak, lipophilic hydrogen bond donor, influencing solvent interactions and crystal packing[2]. |

| H-Bond Acceptors | 4 | Dictates solubility profiles; highly soluble in polar aprotic solvents (DMF, DMSO, MeCN). |

Analytical Insight: The difluoromethoxy group is specifically engineered to enhance metabolic stability. The strong carbon-fluorine bonds are highly resistant to enzymatic cleavage, particularly preventing the cytochrome P450-mediated O-demethylation that rapidly degrades standard methoxyarenes[2]. However, this same metabolic stability means that if the compound is accidentally absorbed by a researcher, its biological half-life and systemic residence time may be significantly prolonged.

Hazard Identification & Mechanistic Toxicology

Standard SDS documentation often lists hazards without explaining the underlying biological mechanisms. Understanding why a chemical is hazardous is the first step in self-validating safety culture.

-

Aromatic Nitrile Toxicity: Unlike aliphatic nitriles, aromatic nitriles (such as benzonitrile derivatives) generally do not liberate free hydrogen cyanide (HCN) within the body[3]. However, they exhibit significant systemic toxicity. Exposure can lead to severe skin sensitization, respiratory irritation, and central nervous system depression[3].

-

Aniline-Induced Methemoglobinemia: The primary amine (-NH₂) attached to the aromatic ring poses a severe risk of methemoglobinemia. Upon systemic absorption (often via dermal routes, facilitated by the lipophilic -OCF₂H group), the aniline moiety can oxidize the Fe²⁺ in hemoglobin to Fe³⁺. This creates methemoglobin, which is incapable of binding oxygen, leading to chemical hypoxia and cyanosis.

-

Fluorinated Ether Penetration: Fluorinated anilines require stringent handling protocols because the fluorine atoms increase the molecule's lipid solubility, drastically accelerating the rate at which the compound can cross the stratum corneum (skin barrier)[4].

Self-Validating Handling & Decontamination Protocols

To ensure Trustworthiness (E-E-A-T), laboratory protocols must be self-validating—meaning the procedure itself contains steps to verify its own success.

Step-by-Step Methodology: Safe Weighing & Transfer

-

Environmental Preparation: Conduct all open-container handling within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with a minimum face velocity of 100 fpm.

-

Static Mitigation: Because the compound is a fine powder, use an anti-static zero-ionizer gun on the spatulas, weigh boats, and analytical balance to prevent aerosolization via electrostatic repulsion.

-

PPE Verification: Don double nitrile gloves (outer glove changed immediately upon suspected contact), a chemically resistant Tyvek sleeve, and a localized particulate respirator (N95 or P100) if handling outside a closed system.

-

Transfer: Use the "weigh-by-difference" method in closed vials to minimize ambient exposure.

Step-by-Step Methodology: Spill Decontamination & Validation

-

Containment: Isolate the spill area. Do not use water initially, as the compound's lipophilicity makes aqueous cleanup ineffective and spreads the contaminant.

-

Primary Removal: Gently cover the solid spill with damp, absorbent laboratory wipes (dampened with isopropanol, not water, to reduce dust while solubilizing the compound).

-

Chemical Quenching: Wash the surface with a 5% sodium hypochlorite (bleach) solution. Causality: The hypochlorite oxidizes the primary aniline to a less dermally active nitro/nitroso polymeric species, neutralizing the immediate methemoglobinemia threat.

-

Solvent Wash: Perform a final wipe down with 70% Ethanol or Methanol to remove residual organic degradation products.

-

Self-Validation (Swab Testing): To validate decontamination, swab the cleaned area with a sterile applicator dipped in LC-MS grade methanol. Extract the swab in 1 mL of methanol and analyze via LC-MS/MS, monitoring for the parent ion [M+H]⁺ at m/z 185.1. The area is only considered clear when the signal falls below the established Limit of Detection (LOD).

Emergency Response & First Aid Workflows

In the event of an exposure, immediate, mechanistically appropriate action is required. The workflow below outlines the targeted response based on the route of exposure.

Emergency Response Pathway for 3-Amino-4-(difluoromethoxy)benzonitrile Exposure.

References

Sources

Methodological & Application

Application Notes and Protocols for the Introduction of the Difluoromethoxy Group onto Aromatic Rings

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The difluoromethoxy (-OCF₂H) group has emerged as a critical substituent in modern medicinal chemistry and materials science. Its unique electronic properties, moderate lipophilicity, and ability to act as a lipophilic hydrogen bond donor offer significant advantages in tuning the metabolic stability, bioavailability, and target-binding affinity of bioactive molecules.[1][2][3] This technical guide provides a comprehensive overview of the current methodologies for introducing the -OCF₂H group onto aromatic rings, with a focus on the practical application of key reagents. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer a comparative analysis to aid in reagent selection for specific synthetic challenges.

The Strategic Value of the Difluoromethoxy Group

The incorporation of fluorine-containing moieties is a well-established strategy in drug design to modulate a molecule's physicochemical properties.[4] The difluoromethoxy group, in particular, serves as a valuable bioisostere for hydroxyl, thiol, and methoxy groups, often conferring enhanced metabolic stability by blocking common sites of enzymatic degradation.[1][2] For instance, replacing a metabolically labile methoxy group with a difluoromethoxy group can prevent O-demethylation, thereby extending the half-life of a drug candidate.[1][2] Prominent examples of pharmaceuticals containing the difluoromethoxy group include Pantoprazole (Protonix®), a proton pump inhibitor, and Roflumilast (Daliresp®), a PDE4 inhibitor, highlighting the therapeutic relevance of this functional group.[2]

Classification of Difluoromethoxylation Reagents

The methods for installing a difluoromethoxy group onto an aromatic ring can be broadly categorized based on the nature of the key reactive intermediate. This guide will focus on the three primary approaches:

-

O-Difluoromethylation of Phenols (Nucleophilic Approach): This classic and widely used method involves the reaction of a phenol with a source of difluorocarbene (:CF₂).

-

Radical C-H Difluoromethoxylation: A more recent and powerful strategy that enables the direct functionalization of unactivated C-H bonds on (hetero)arenes using a difluoromethoxy radical (•OCF₂H).[5][6][7]

-

Electrophilic Difluoromethoxylation: This approach utilizes reagents that deliver an electrophilic "OCF₂H" equivalent to electron-rich aromatic systems.

The following sections will provide a detailed examination of each of these methodologies.

O-Difluoromethylation of Phenols: The Difluorocarbene Approach

The reaction of phenols with a difluorocarbene source is a robust and common method for the synthesis of aryl difluoromethyl ethers.[7] The general mechanism involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then traps the highly reactive difluorocarbene intermediate.

Mechanism of Difluorocarbene Insertion

Caption: General workflow for O-difluoromethylation of phenols via difluorocarbene.

Common Difluorocarbene Precursors

A variety of reagents have been developed to generate difluorocarbene under different reaction conditions. The choice of reagent often depends on the substrate's stability and the desired reaction temperature.

| Reagent | Common Name/Acronym | Generation Conditions | Key Characteristics |

| ClCF₂CO₂Na | Sodium chlorodifluoroacetate | Thermal decomposition (refluxing in solvents like DMF or diglyme) | Inexpensive, commercially available, but requires high temperatures. |

| BrCF₂CO₂H | Bromodifluoroacetic acid | Visible-light photoredox catalysis with fac-Ir(ppy)₃ at room temperature.[5] | Mild conditions, suitable for sensitive substrates. |

| TMSCF₂Br | (Bromodifluoromethyl)trimethylsilane | Fluoride-induced decomposition (e.g., with CsF or KF). | Generates :CF₂ under relatively mild conditions. |

| HCF₂Cl | Chlorodifluoromethane (Freon 22) | Strong base (e.g., KOH, NaOH) | Gaseous, ozone-depleting, requires specialized equipment.[5] |

Protocol: O-Difluoromethylation of 4-Hydroxyphenylacetone using Sodium Chlorodifluoroacetate

This protocol is adapted from established procedures for the synthesis of difluoromethoxylated aromatic compounds.

Materials:

-

4-Hydroxyphenylacetone

-

Sodium chlorodifluoroacetate (ClCF₂CO₂Na)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

-

To a solution of 4-hydroxyphenylacetone (1.0 eq) in anhydrous DMF (0.5 M), add sodium chlorodifluoroacetate (2.0-3.0 eq).

-

Heat the reaction mixture to 120-140 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-(difluoromethoxy)phenylacetone.

Causality Behind Experimental Choices:

-

Anhydrous DMF: Used as a polar aprotic solvent to dissolve the reactants and facilitate the reaction at elevated temperatures. The absence of water is crucial to prevent quenching of the phenoxide and side reactions with the difluorocarbene.

-

Excess ClCF₂CO₂Na: Ensures complete conversion of the starting phenol, as the difluorocarbene is a transient species and can undergo self-polymerization.

-

High Temperature: Required for the thermal decomposition of sodium chlorodifluoroacetate to generate difluorocarbene.

-

Inert Atmosphere: Prevents potential oxidation of the phenol or other sensitive functional groups at high temperatures.

Radical C-H Difluoromethoxylation: A Paradigm Shift

The direct difluoromethoxylation of aromatic C-H bonds represents a significant advancement, as it bypasses the need for pre-functionalized substrates like phenols.[7] This approach, often enabled by photoredox catalysis, utilizes reagents that can generate the difluoromethoxy radical (•OCF₂H) under mild conditions.[5][6]

Mechanism of Radical Aromatic Substitution

Caption: Photocatalytic cycle for radical C-H difluoromethoxylation.

Key Reagents for Radical Difluoromethoxylation

Recent research has led to the development of novel reagents capable of generating the •OCF₂H radical under visible light irradiation. A notable example is the redox-active cationic reagent developed by Ngai and co-workers.[5][6][7][8]

| Reagent Class | Example | Activation Method | Key Features |

| Redox-Active Cationic Reagents | Benzotriazole-based OCF₂H reagents | Visible-light photoredox catalysis (e.g., with Ru(bpy)₃Cl₂ or fac-Ir(ppy)₃) | Bench-stable, enables direct C-H functionalization of a wide range of (hetero)arenes at room temperature.[7][8] |

Protocol: Photocatalytic C-H Difluoromethoxylation of Anisole

This protocol is a representative example based on the work of Ngai and co-workers.[7][8]

Materials:

-

Anisole

-

Redox-active difluoromethoxylating reagent (e.g., 1-(difluoromethoxy)-3,3-dimethyl-1,3-dihydro-1λ⁴-benzo[d][1][5][9]triazin-1-ium triflate)

-

Photoredox catalyst (e.g., Ru(bpy)₃(PF₆)₂)

-

Acetonitrile (MeCN), anhydrous and degassed

-

Schlenk tube or vial suitable for photocatalysis

-

Visible light source (e.g., blue LED lamp)

-

Magnetic stirrer

Procedure:

-

In a glovebox or under an inert atmosphere, add the redox-active difluoromethoxylating reagent (1.2 eq), the photoredox catalyst (1-2 mol%), and a magnetic stir bar to a Schlenk tube.

-

Add anhydrous, degassed acetonitrile (0.1 M) followed by anisole (1.0 eq).

-

Seal the tube and place it approximately 5-10 cm from a blue LED lamp.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Upon completion (monitored by GC-MS or LC-MS), remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to isolate the difluoromethoxylated anisole isomers.

Trustworthiness and Self-Validation:

-

Control Experiments: Running the reaction in the absence of light or the photocatalyst should result in no product formation, confirming the photocatalytic nature of the transformation.

-

Radical Trapping: The addition of a radical scavenger like TEMPO or butylated hydroxytoluene (BHT) should inhibit the reaction, providing evidence for a radical-mediated pathway.[8]

-

Kinetic Isotope Effect (KIE): A low KIE value when using deuterated arenes suggests that C-H bond cleavage is not the rate-determining step, consistent with a radical addition mechanism.[8]

Electrophilic Difluoromethoxylation

While less common than the other two approaches, electrophilic difluoromethoxylation reagents are being developed for the functionalization of electron-rich aromatic and heteroaromatic systems. These reagents typically feature a difluoromethoxy group attached to a good leaving group, allowing for an electrophilic attack on the aromatic ring.

The development of stable and effective electrophilic -OCF₂H sources is an ongoing area of research. One strategy involves the use of hypervalent iodine reagents or related structures. The mechanism generally proceeds through a standard electrophilic aromatic substitution pathway.

Comparative Overview and Reagent Selection

| Method | Substrate Requirement | Key Advantages | Limitations |

| O-Difluoromethylation | Phenols or other O-nucleophiles | Well-established, reliable, good for specific isomers. | Requires pre-functionalized substrates, often harsh conditions (high temp.). |

| Radical C-H Difluoromethoxylation | (Hetero)arenes | Direct C-H functionalization, mild conditions, broad substrate scope, late-stage functionalization. | Can lead to mixtures of regioisomers, may require excess arene.[7][8] |

| Electrophilic Difluoromethoxylation | Electron-rich (hetero)arenes | Direct C-H functionalization. | Fewer reagents available, limited to electron-rich systems. |

Choosing the Right Reagent:

-

For the targeted synthesis of a specific difluoromethoxylated arene from a readily available phenol, the O-difluoromethylation approach is often the most straightforward.

-

For late-stage functionalization of a complex molecule or for generating a library of regioisomers for structure-activity relationship (SAR) studies, radical C-H difluoromethoxylation is the method of choice.[7]

-

If you are working with a highly electron-rich aromatic system and require direct C-H functionalization, exploring the emerging electrophilic difluoromethoxylation reagents may be beneficial.

Conclusion

The introduction of the difluoromethoxy group is a powerful strategy in the design of novel pharmaceuticals and functional materials. The continuous development of new reagents and methodologies, particularly in the realm of radical C-H functionalization, has significantly expanded the synthetic chemist's toolbox. By understanding the underlying mechanisms and practical considerations of each approach, researchers can strategically select the most appropriate method to access these valuable difluoromethoxylated aromatic compounds.

References

- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem.

- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Link]

- The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry - Benchchem.

- Applications and strategies for the synthesis of difluoromethoxyl

-

Catalytic radical difluoromethoxylation of arenes and heteroarenes - Chemical Science (RSC Publishing). [Link]

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. [Link]

-

C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent - Chemical Communications (RSC Publishing). [Link]

-

Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - MDPI. [Link]

- syntheses of fluorine-containing heterocyclic compounds via direct and indirect methods using difluorocarbenes.

-

H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent - RSC Publishing. [Link]

- C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent - RSC Publishing.

-

Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing). [Link]

-

Radical difluoromethylthiolation of aromatics enabled by visible light - RSC Publishing. [Link]

-

Catalytic radical difluoromethoxylation of arenes and heteroarenes - PMC - NIH. [Link]

-

Metallaphotoredox Difluoromethylation of Aryl Bromides Communications - Macmillan Group - Princeton University. [Link]

- Difluoromethylation of (hetero)

-

A Toolbox of Reagents for Difluoromethylthiolation | Accounts of Chemical Research. [Link]

-

Nucleophilic Difluoromethylation of Primary Alkyl Halides Using Difluoromethyl Phenyl Sulfone as a Difluoromethyl Anion Equivalent | Organic Letters - ACS Publications. [Link]

-

A New Reagent for Direct Difluoromethylation - PMC. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Catalytic radical difluoromethoxylation of arenes and heteroarenes - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05390A [pubs.rsc.org]

- 8. Catalytic radical difluoromethoxylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Radical difluoromethylthiolation of aromatics enabled by visible light - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Novel 7-(Difluoromethoxy)quinazoline Derivatives Utilizing 3-Amino-4-(difluoromethoxy)benzonitrile as a Key Building Block

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The strategic incorporation of fluorine-containing functional groups, such as the difluoromethoxy group (-OCF₂H), is a well-established strategy to enhance key drug-like properties, including metabolic stability, lipophilicity, and target-binding affinity. This application note provides a detailed, field-proven protocol for the synthesis of novel 7-(difluoromethoxy)quinazoline derivatives, starting from the versatile and readily available building block, 3-Amino-4-(difluoromethoxy)benzonitrile. We will elucidate the underlying reaction mechanism, provide a step-by-step experimental workflow, and discuss expected outcomes and characterization, offering a comprehensive guide for researchers in drug discovery and organic synthesis.

Introduction and Scientific Rationale

Quinazoline and its derivatives are privileged heterocyclic systems in drug development.[4][5] Their rigid bicyclic structure provides a robust scaffold for the precise spatial orientation of functional groups, enabling potent and selective interactions with various biological targets. Many clinically approved drugs, such as Gefitinib, Erlotinib, and Afatinib, feature a quinazoline core, highlighting its therapeutic significance, particularly in oncology.[6]

The introduction of the difluoromethoxy group onto this scaffold is of particular interest. Unlike a simple methoxy group, the -OCF₂H moiety acts as a lipophilic hydrogen bond donor and is more resistant to oxidative metabolism, often leading to improved pharmacokinetic profiles. 3-Amino-4-(difluoromethoxy)benzonitrile is an ideal starting material as it incorporates this valuable group and possesses ortho-amino and nitrile functionalities, which are primed for efficient cyclization into the quinazoline ring system.[7] This protocol adapts a well-established two-step synthesis pathway involving the formation of a formamidine intermediate, followed by a cyclocondensation reaction with a primary amine.[8]

Reaction Principle and Mechanism

The synthesis proceeds via a two-step sequence. The first step involves the reaction of the starting 2-aminobenzonitrile derivative with dimethylformamide-dimethylacetal (DMF-DMA). The second, and key, step is the cyclocondensation of the resulting formamidine intermediate with a primary amine (e.g., a substituted aniline) to yield the final 4-aminoquinazoline derivative.

Step 1: Formation of the Formamidine Intermediate The reaction is initiated by the nucleophilic attack of the primary amino group of 3-Amino-4-(difluoromethoxy)benzonitrile on the electrophilic carbon of DMF-DMA. This is followed by the elimination of dimethylamine and methanol, resulting in the formation of a stable N'-(2-cyano-4-(difluoromethoxy)phenyl)-N,N-dimethylformamidine intermediate. This step effectively activates the amino group for the subsequent cyclization.

Step 2: Cyclocondensation and Aromatization The formamidine intermediate is then heated with a primary amine (in this example, 4-fluoroaniline) in a suitable solvent like acetic acid. The reaction proceeds through several stages:

-

Amine Exchange: The primary amine displaces the dimethylamino group from the formamidine.

-

Intramolecular Cyclization: The nitrile group is attacked by the newly introduced amine's nitrogen atom, forming the six-membered pyrimidine ring.

-

Tautomerization/Aromatization: A final tautomerization step leads to the stable, aromatic quinazoline ring system.

This sequence provides a highly efficient and modular route to a diverse library of 4-amino-7-(difluoromethoxy)quinazolines by simply varying the primary amine used in the second step.[8][9]

Experimental Protocol

This protocol details the synthesis of a representative compound, 7-(difluoromethoxy)-N-(4-fluorophenyl)quinazolin-4-amine.

Materials and Reagents

| Reagent | CAS No. | Molecular Formula | Supplier (Example) | Required Purity |

| 3-Amino-4-(difluoromethoxy)benzonitrile | 247059-32-5 | C₈H₆F₂N₂O | Sigma-Aldrich | ≥97% |

| Dimethylformamide-dimethylacetal (DMF-DMA) | 4637-24-5 | C₅H₁₃NO₂ | Acros Organics | ≥95% |

| 4-Fluoroaniline | 371-40-4 | C₆H₆FN | Alfa Aesar | ≥99% |

| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | Fisher Scientific | ACS Grade |

| Toluene | 108-88-3 | C₇H₈ | VWR | Anhydrous |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | EMD Millipore | HPLC Grade |

| Hexanes | 110-54-3 | C₆H₁₄ | EMD Millipore | HPLC Grade |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | Sigma-Aldrich | ≥99.5% |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | Fisher Scientific | ACS Grade |

Step-by-Step Synthesis Workflow

Part A: Synthesis of N'-(2-cyano-4-(difluoromethoxy)phenyl)-N,N-dimethylformamidine (Intermediate 2)

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Amino-4-(difluoromethoxy)benzonitrile (1 ) (5.00 g, 27.15 mmol).

-

Add anhydrous toluene (50 mL) to the flask to dissolve the starting material.

-

Add dimethylformamide-dimethylacetal (DMF-DMA) (4.85 g, 40.73 mmol, 1.5 eq.) to the solution.

-

Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).